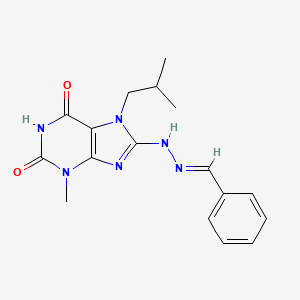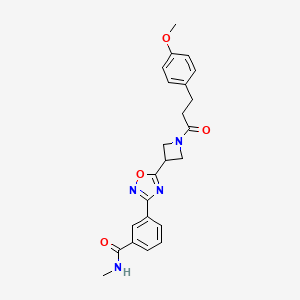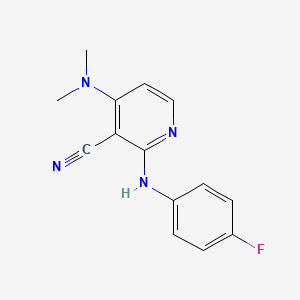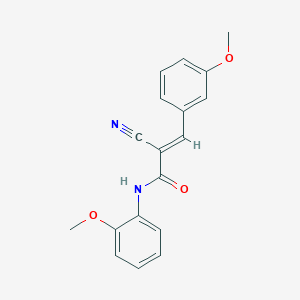![molecular formula C18H19ClO4 B2419398 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde CAS No. 864664-92-6](/img/structure/B2419398.png)
4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a benzaldehyde group substituted with a 3-methoxy group and a 3-(2-chloro-4-methylphenoxy)propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylphenol and 3-methoxybenzaldehyde.
Etherification: The first step involves the etherification of 2-chloro-4-methylphenol with 1-bromo-3-chloropropane to form 3-(2-chloro-4-methylphenoxy)propane.
Aldehyde Formation: The final step involves the reaction of 3-(2-chloro-4-methylphenoxy)propane with 3-methoxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[3-(2-amino-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the chloro and methoxy groups can influence the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a lead compound in drug discovery. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
- 3-((4-Chloro-3-methylphenoxy)methyl)-4-methoxybenzaldehyde
- 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Uniqueness
4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
4-[3-(2-chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-13-4-6-16(15(19)10-13)22-8-3-9-23-17-7-5-14(12-20)11-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVQQCKJGHYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)


![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)
![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)
